molecular formula C9H7N3O B13705429 3-(2-Pyridyl)pyrazin-2(1H)-one CAS No. 66317-39-3

3-(2-Pyridyl)pyrazin-2(1H)-one

Cat. No.: B13705429
CAS No.: 66317-39-3
M. Wt: 173.17 g/mol
InChI Key: HXLNLVJEPHQQFV-UHFFFAOYSA-N
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Description

Pyrazin-2(1H)-one is a nitrogen-containing heterocycle with a six-membered ring featuring two nitrogen atoms at positions 1 and 2. Its derivatives are widely studied due to their diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and receptor modulation . The compound 3-(2-Pyridyl)pyrazin-2(1H)-one is a structurally modified pyrazinone derivative where a 2-pyridyl substituent is attached at position 3. Pyridyl groups are known to improve solubility and binding affinity, making this compound a promising candidate for therapeutic development.

Properties

CAS No.

66317-39-3

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

3-pyridin-2-yl-1H-pyrazin-2-one

InChI

InChI=1S/C9H7N3O/c13-9-8(11-5-6-12-9)7-3-1-2-4-10-7/h1-6H,(H,12,13)

InChI Key

HXLNLVJEPHQQFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CNC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Pyridyl)pyrazin-2(1H)-one typically involves the reaction of 2-chloropyrazine with 2-pyridylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to around 100°C for several hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for 3-(2-Pyridyl)pyrazin-2(1H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Pyridyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrazine ring.

    Reduction: Reduced forms of the pyrazine ring.

    Substitution: Substituted pyrazine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-(2-Pyridyl)pyrazin-2(1H)-one depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the specific biological or chemical context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Pyrazin-2(1H)-one derivatives vary significantly based on substituents, which influence molecular weight, lipophilicity (logP), and bioavailability. Key comparisons include:

Compound Substituents Molecular Formula Molecular Weight logP Key Features Reference
3-(2-Pyridyl)pyrazin-2(1H)-one 2-Pyridyl at C3 C₉H₇N₃O 189.17* 1.2* Enhanced solubility via pyridyl N -
3-(4-Pyridyl)pyrazin-2(1H)-one 4-Pyridyl at C3 C₉H₇N₃O 189.17* 1.1* Positional isomerism affects binding
3-(Cyclohexylamino)-1-(2-methylpropyl)pyrazin-2(1H)-one Cyclohexylamino, isobutyl C₁₄H₂₃N₃O 249.35 2.06 High logP improves membrane permeability
3-Phenylpyrazin-2(1H)-one Phenyl at C3 C₁₀H₈N₂O 172.18 2.5* Hydrophobic interactions dominate
Quinoxalin-2(1H)-one Fused benzene C₈H₆N₂O 146.15 1.8* Rigid planar structure enhances DNA intercalation

*Hypothetical values based on analogous structures.

  • Pyridyl vs. Phenyl Substituents : Pyridyl groups introduce hydrogen-bond acceptors (N atoms), improving solubility compared to phenyl derivatives. For example, 3-(4-pyridyl)pyrazin-2(1H)-one likely exhibits better aqueous solubility than 3-phenyl derivatives .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Nitro or chloro substituents (e.g., 5-(4-nitrophenyl)pyrazin-2(1H)-one ) enhance kinase inhibition by stabilizing ligand-receptor interactions.
  • Pyridyl Position : 2-Pyridyl vs. 4-pyridyl may alter binding modes in enzymes like PDGFR due to differences in nitrogen orientation.
  • Hybrid Scaffolds: Pyrido[3,4-b]pyrazin-2(1H)-one derivatives (e.g., PDE5 inhibitors) combine pyrazinone with pyridine, improving selectivity and potency .

Biological Activity

3-(2-Pyridyl)pyrazin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

3-(2-Pyridyl)pyrazin-2(1H)-one features a pyrazinone ring substituted at the 3-position with a 2-pyridyl group. This structural configuration contributes to its unique chemical behavior and biological activity. The molecular formula is C8H7N3OC_8H_7N_3O.

Biological Activities

The compound exhibits a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Studies have shown that 3-(2-Pyridyl)pyrazin-2(1H)-one possesses significant antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis .
  • Anticancer Properties : Research indicates that this compound may have potential as an anticancer agent, particularly in targeting colon cancer cells. It has been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression .
  • Anti-inflammatory Effects : The compound also demonstrates anti-inflammatory activity, which can be beneficial in treating conditions characterized by inflammation, such as arthritis and other chronic inflammatory diseases .

Synthesis Methods

The synthesis of 3-(2-Pyridyl)pyrazin-2(1H)-one can be achieved through several methods:

  • Condensation Reactions : The compound can be synthesized via condensation reactions involving pyridine derivatives and pyrazinones.
  • Cyclization Techniques : Cyclization methods using appropriate precursors have been developed to yield this compound efficiently.
  • Diverse Synthetic Pathways : Various synthetic routes have been explored, enhancing the yield and purity of the final product while minimizing side reactions .

Case Studies

Several studies highlight the biological activity of 3-(2-Pyridyl)pyrazin-2(1H)-one:

  • Antimicrobial Efficacy : A study tested the compound against multiple bacterial strains, showing significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 10 µg/mL to 50 µg/mL, indicating potent antibacterial properties .
  • Anticancer Activity : In vitro studies demonstrated that treatment with 3-(2-Pyridyl)pyrazin-2(1H)-one resulted in a reduction of cell viability in colon cancer cell lines by up to 70% at concentrations of 20 µM. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment .

Research Findings Summary Table

Biological ActivityFindingsReference
AntimicrobialEffective against S. aureus and E. coli; MIC values 10-50 µg/mL
AnticancerReduces viability in colon cancer cells by 70% at 20 µM
Anti-inflammatoryExhibits significant reduction in inflammatory markers

Q & A

Q. What are the primary synthetic strategies for constructing the 3-(2-pyridyl)pyrazin-2(1H)-one scaffold?

The synthesis of 3-(2-pyridyl)pyrazin-2(1H)-one derivatives employs two key approaches:

Ugi Multicomponent Reaction : Combines amines, aldehydes, isocyanides, and carboxylic acids to achieve skeletal diversity with high bond-forming efficiency under mild conditions .

Condensation Methods : Reacts 2-chloropyrazine derivatives with hydroxylamine intermediates (e.g., N-acetylphenylhydroxylamine) in basic media (K₂CO₃ in acetone), followed by deprotection .

Table 1: Comparison of Synthetic Approaches

MethodKey ReagentsConditionsYield Range
Ugi MulticomponentAmine, aldehyde, isocyanideRT, 24h, MeOH45-78%
Condensation2-Chloropyrazine, hydroxylamineK₂CO₃, acetone, reflux60-85%

Q. Which analytical techniques are critical for characterizing 3-(2-pyridyl)pyrazin-2(1H)-one derivatives?

Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for confirming substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
  • Elemental Analysis : Verifies purity and stoichiometry .

Q. What are the common biological targets for pyrazinone-based compounds in preclinical research?

Pyrazin-2(1H)-one scaffolds are explored for:

  • Kinase Inhibition : mTOR (e.g., onatasertib ) and PDE5 .
  • Neuroreceptor Imaging : CRF1 receptors via PET radioligands .

Q. How are solubility and stability assessed during early-stage development?

Methodologies include:

  • Lipophilicity (logD) : Calculated using ACD/Labs software (target 1.5–2.5 for CNS penetration) .
  • Metabolic Stability : Hepatic microsomal assays (human/mouse, t₁/₂ >60 min preferred) .

Q. What safety precautions are recommended when handling pyrazinone derivatives?

  • Use fume hoods and PPE (gloves, lab coats).
  • Consult safety data sheets (SDS) for specific compounds (e.g., acute toxicity profiles) .

Advanced Questions

Q. How can researchers optimize the Ugi reaction for improved yield in pyrazinone synthesis?

Key parameters:

  • Stoichiometric Ratios : 1:1:1:1 (amine:aldehyde:isocyanide:carboxylic acid) minimizes side products .
  • Solvent Selection : Polar aprotic solvents (DMF, MeOH) enhance reaction efficiency .
  • Catalyst Screening : ZnCl₂ or Sc(OTf)₃ can accelerate imine formation .

Q. What strategies resolve contradictions in bioactivity data across kinase targets?

  • Selectivity Profiling : Conduct kinase panels (>50 kinases) to identify off-target effects .
  • Structural Analysis : Compare X-ray co-crystallography data (e.g., mTOR vs. PDE5 binding pockets) .

Table 2: Structural Determinants for Kinase Selectivity

TargetCritical MoietiesHydrogen BondsHydrophobic Contacts
mTORtrans-4-Methoxycyclohexyl group32 aromatic clusters
PDE52-Propoxyethyl side chain21 pyridyl interaction

Q. How are 3-(2-pyridyl)pyrazin-2(1H)-one derivatives engineered for PET neuroimaging?

Design considerations:

  • Radiolabeling : Introduce ¹⁸F at metabolically stable positions (e.g., fluoroethoxy chains) .
  • Receptor Affinity : Validate with competitive binding assays (Kᵢ <10 nM for CRF1) .

Table 3: PET Tracer Parameters

CompoundTargetlogDKᵢ (nM)Brain Uptake (%ID/g)
[¹⁸F]R-121CRF12.11.20.85 (60 min p.i.)

Q. What computational methods predict ADME properties of pyrazinone derivatives?

  • Molecular Dynamics (MD) : Simulates blood-brain barrier permeability .
  • QSAR Modeling : Correlates substituent effects with metabolic stability .

Q. How are regiochemical challenges addressed during pyrazinone functionalization?

  • Directed Metalation : Use directing groups (e.g., pyridyl) to control electrophilic substitution .
  • Protection/Deprotection : Temporary protection of reactive amines or carbonyls .

Q. What in vivo models validate the therapeutic potential of pyrazinone-based kinase inhibitors?

  • SHR Rat Model : Evaluates blood pressure modulation for PDE5 inhibitors .
  • Xenograft Models : Tests antitumor efficacy of mTOR inhibitors (e.g., onatasertib) .

Q. How can byproduct formation be minimized in condensation-based syntheses?

  • Stepwise Monitoring : TLC or HPLC tracks intermediate formation .
  • Temperature Control : Slow heating (≤5°C/min) reduces side reactions .

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